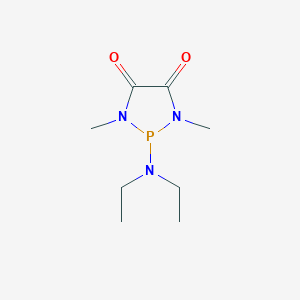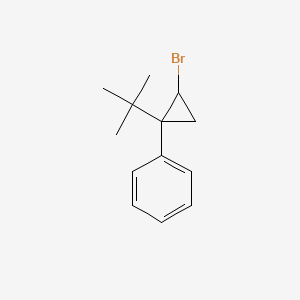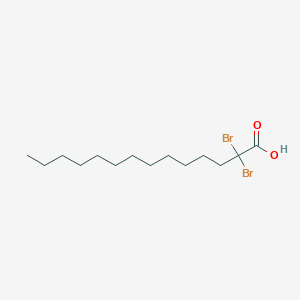![molecular formula C18H31ClN2O B14369312 (NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride](/img/structure/B14369312.png)
(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride is a chemical compound known for its surfactant properties. It is a cationic surfactant, which means it carries a positive charge and is often used in various industrial and scientific applications due to its ability to reduce surface tension and form micelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride typically involves the reaction of 1-dodecylpyridinium chloride with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger quantities of reactants and solvents. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates .
Análisis De Reacciones Químicas
Types of Reactions
(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The chloride ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various anions for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions and processes to enhance solubility and reaction rates.
Biology: Employed in biological studies to investigate cell membrane interactions and protein folding.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in industrial applications such as detergents, emulsifiers, and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of (NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride involves its ability to interact with cell membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged surfaces, disrupting membrane integrity and protein structure. This interaction can lead to changes in cell permeability and protein function, making it useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
1-Dodecylpyridinium chloride: A similar cationic surfactant with comparable properties and applications.
Cetylpyridinium chloride: Another cationic surfactant used in similar applications but with a longer alkyl chain.
Benzalkonium chloride: A widely used cationic surfactant with antimicrobial properties
Uniqueness
(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride is unique due to its specific structure, which imparts distinct properties such as enhanced micelle formation and interaction with biological membranes. This makes it particularly useful in specialized applications where other surfactants may not be as effective .
Propiedades
Fórmula molecular |
C18H31ClN2O |
|---|---|
Peso molecular |
326.9 g/mol |
Nombre IUPAC |
(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride |
InChI |
InChI=1S/C18H30N2O.ClH/c1-2-3-4-5-6-7-8-9-10-12-15-20-16-13-11-14-18(20)17-19-21;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H |
Clave InChI |
KZJCMSYCXJPDGH-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCCCCC[N+]1=CC=CC=C1/C=N/O.[Cl-] |
SMILES canónico |
CCCCCCCCCCCC[N+]1=CC=CC=C1C=NO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


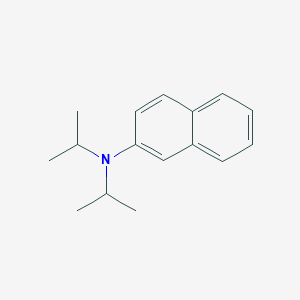

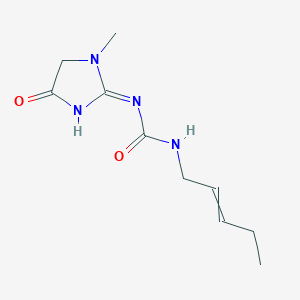
![[4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate](/img/structure/B14369253.png)
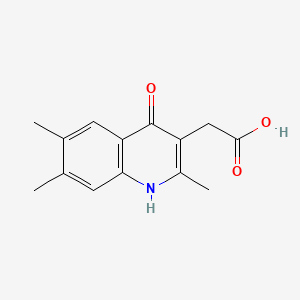

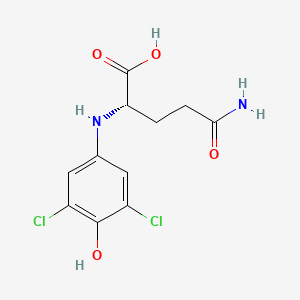
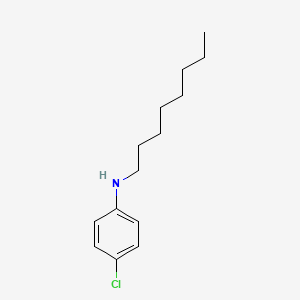
![{2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid](/img/structure/B14369296.png)
